molecular formula C22H26BrN3O2S B2943116 (Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide CAS No. 1180036-84-3

(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide

Cat. No. B2943116
CAS RN: 1180036-84-3
M. Wt: 476.43
InChI Key: TUDYJJGXOJPPNJ-YJACDMIVSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or ring-closing reactions .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the aniline group might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .

Scientific Research Applications

Non-Cancer Applications of HDAC Inhibitors

Histone deacetylase inhibitors (HDACi), such as suberoylanilide hydroxamic acid (SAHA), have shown promise beyond their initial cancer treatment applications. Their use has expanded into treating infectious diseases and beta-hemoglobinopathies. HDACi have been observed to influence the white-to-opaque cell switching in C. albicans, demonstrating potential in infectious disease treatment by increasing the frequency of this virulence trait, reducing azole trailing effects, and inhibiting fluconazole-dependent resistance induction. Furthermore, HDACi's role in reactivating HIV-1 expression in latent reservoirs offers a novel approach to eradicating viral infection in conjunction with antiretroviral therapy. Their effectiveness against P. falciparum infection also highlights their potential in malaria treatment. The diverse applications of HDACi underscore a broad interest in repressing or activating gene expression for therapeutic purposes, which could theoretically extend to the study and manipulation of compounds like (Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide in non-cancer settings (Rotili et al., 2009).

Neuroprotective Mechanisms in Cerebral Ischemia

Understanding neuroprotective strategies is crucial in treating cerebrovascular stroke, a leading cause of disability. Research into compounds that exhibit neuroprotective effects has identified mechanisms that could mitigate secondary cerebral injury. For example, therapeutic hypothermia, magnesium, and glyburide have shown potential in reducing damage and minimizing disability after a stroke. These insights into the molecular biology of stroke and strategies to counteract its effects reflect the ongoing search for effective treatments. Compounds with neuroprotective capabilities, potentially including derivatives or related compounds to (Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide, are of significant interest for their capacity to prevent or lessen brain damage post-stroke (Karsy et al., 2017).

Mechanism of Action

If the compound has biological activity, its mechanism of action could be studied using various biochemical and cellular assays. This might involve looking at its effects on specific proteins or cellular pathways .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. It would be important to handle the compound safely and to dispose of it properly to minimize any potential risks .

Future Directions

Future research on the compound might involve further studies of its synthesis, properties, and potential applications. This could include exploring its biological activity, optimizing its synthesis, or investigating its behavior in different conditions .

properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.BrH/c1-16-8-9-18(14-17(16)2)20-15-28-22(25(20)24-10-12-27-13-11-24)23-19-6-4-5-7-21(19)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDYJJGXOJPPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide

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